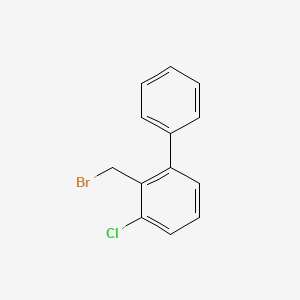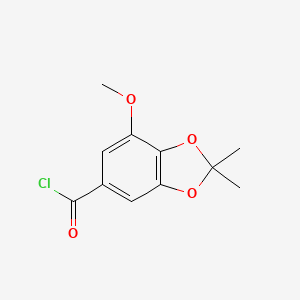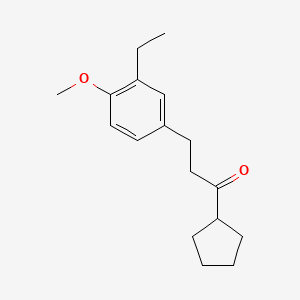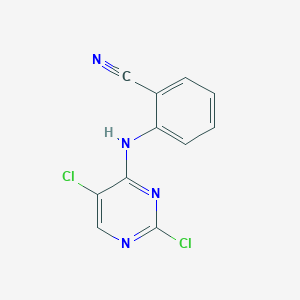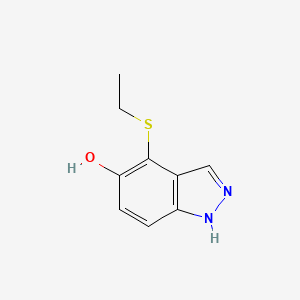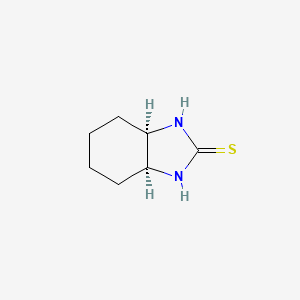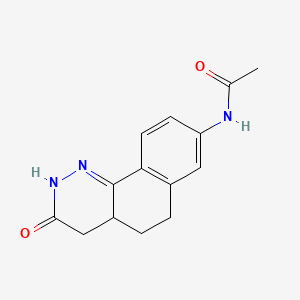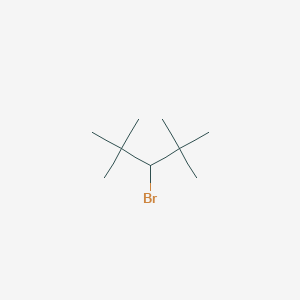![molecular formula C12H10N4 B8586165 3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)
3-imidazo[1,2-b]pyridazin-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core fused with an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-imidazo[1,2-b]pyridazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-2-yl ketones or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyridazin-2-yl derivatives.
Substitution: Formation of halogenated or nitro-substituted imidazo[1,2-b]pyridazin-2-yl aniline derivatives.
Applications De Recherche Scientifique
3-imidazo[1,2-b]pyridazin-2-ylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-imidazo[1,2-b]pyridazin-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including anticonvulsant and antimicrobial properties.
Imidazo[1,2-b]pyridazines: Similar in structure but may exhibit different biological activities due to variations in the fused ring system.
Uniqueness: 3-imidazo[1,2-b]pyridazin-2-ylaniline is unique due to its specific substitution pattern and the presence of an aniline group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-imidazo[1,2-b]pyridazin-2-ylaniline |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2 |
Clé InChI |
ZBMUVPXXSONFSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)
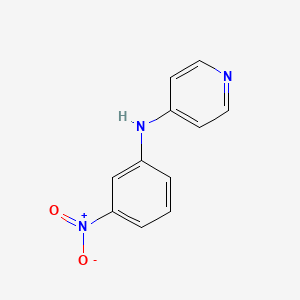
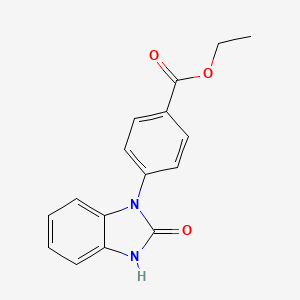
![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)
